

Zevotrelvir Cell-Based Assay Design: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Zevotrelvir	
Cat. No.:	B12379554	Get Quote

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Introduction

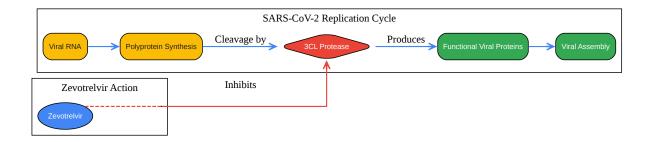
Zevotrelvir (also known as EDP-235) is a potent, orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] This enzyme is essential for viral replication, making it a prime target for antiviral therapeutics. The development and evaluation of **Zevotrelvir** necessitate robust and reliable cell-based assays to determine its antiviral potency, spectrum of activity, and potential cytotoxicity.

These application notes provide detailed protocols for key cell-based assays relevant to the characterization of **Zevotrelvir**. The included methodologies for cytotoxicity and antiviral activity assays are foundational for preclinical assessment.

Mechanism of Action: 3CL Protease Inhibition

Zevotrelvir is a competitive inhibitor of the SARS-CoV-2 3CL protease.[1][2] This viral enzyme is responsible for cleaving the viral polyproteins into functional proteins required for viral replication and assembly. By binding to the active site of 3CLpro, **Zevotrelvir** blocks this cleavage process, thereby halting the viral life cycle.





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Figure 1: Mechanism of action of Zevotrelvir.

Data Presentation: Quantitative Summary

The following tables summarize the in vitro activity of **Zevotrelvir** from various cell-based assays.

Table 1: Antiviral Activity of **Zevotrelvir** (EDP-235)



Assay Type	Cell Line	Virus/Varian t	Readout	EC50 (nM)	Reference
Replicon Assay	Huh-7	SARS-CoV-2	Luciferase	4.5	[1][3]
Cytopathic Effect (CPE)	Vero E6	SARS-CoV-2 (Ancestral)	Cell Viability	11-22	[3]
Viral Yield Reduction (VYR)	Vero E6- TMPRSS2	SARS-CoV-2 (Omicron)	Viral Titer	10-73	[3]
Primary Human Airway Epithelial Cells (pHAEC-ALI)	Primary Human Cells	SARS-CoV-2 (Lineage B)	TCID50	29	[3]

Table 2: 3CL Protease Inhibition by Zevotrelvir (EDP-235)

Assay Type	Enzyme Source	IC50 (nM)	Reference
FRET Assay	Recombinant SARS- CoV-2 3CLpro	4.0	[1]

Table 3: Cytotoxicity and Selectivity of Zevotrelvir (EDP-235)

Cell Line	CC50	Selectivity Index (SI = CC50/EC50)	Reference
Multiple Host Cell Lines	> Highest Tested Concentration	≥ 500	[1][4]

Table 4: Intracellular Accumulation of Zevotrelvir (EDP-235)

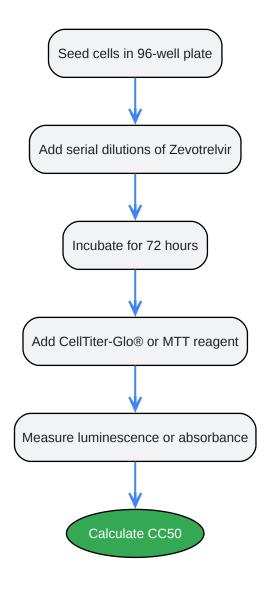


Cell Type	Intracellular to Extracellular Ratio	Reference
Human Salivary Gland Epithelial Cells	11.3	[5][6]
Human Adipocytes	33.6	[5][6]
Human Macrophages	30.5	[5]
Human Lung Cells	8.7	[6]
Human Cardiac Myocytes	9.9	[6]
Human Kidney Cells	18.0	[6]

Experimental Protocols Cytotoxicity Assay

This protocol is essential to determine the concentration range at which **Zevotrelvir** may be toxic to host cells, allowing for the calculation of the selectivity index.





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Figure 2: General workflow for a cytotoxicity assay.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[2][7]

- Materials:
 - Vero E6 cells (or other relevant cell line)
 - Complete culture medium (e.g., DMEM with 10% FBS)



- Zevotrelvir stock solution (in DMSO)
- Opaque-walled 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Luminometer

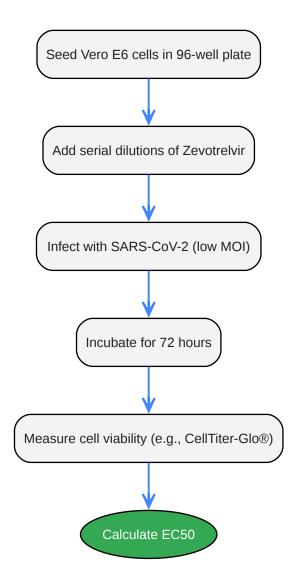
Procedure:

- Seed Vero E6 cells in an opaque-walled 96-well plate at a density of 4,000 cells/well in 100 μL of complete culture medium.
- Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
- Prepare serial dilutions of **Zevotrelvir** in culture medium. The final DMSO concentration should be kept below 0.5%.
- Add the diluted Zevotrelvir to the wells. Include wells with untreated cells (cell control)
 and wells with medium only (background control).
- Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
- Add 100 μL of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a doseresponse curve.

Antiviral Activity Assays



This assay measures the ability of a compound to protect cells from virus-induced cell death.[8] [9]



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